molecular formula C20H30N2O3 B2900265 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921817-61-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2900265
CAS No.: 921817-61-0
M. Wt: 346.471
InChI Key: NLKMIKZEPVEZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide (CAS: 921817-87-0, molecular formula: C₂₀H₃₀N₂O₃, molecular weight: 346.5 g/mol) is a benzo[b][1,4]oxazepine derivative characterized by an isopentyl side chain at position 5, two methyl groups at position 3, and a butyramide substituent at position 5. Its Smiles notation (CC(C)CCN1C(=O)C(C)(C)COc2ccc(NC(=O)C(C)C)cc21) highlights the fused oxazepine core and the branched alkyl substitutions. While detailed physicochemical data (e.g., melting point, solubility) are unavailable for this compound, its structural features suggest moderate lipophilicity due to the isopentyl and butyramide groups .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-6-7-18(23)21-15-8-9-17-16(12-15)22(11-10-14(2)3)19(24)20(4,5)13-25-17/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKMIKZEPVEZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Trifluoromethyl-Benzamide Derivative ()

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921865-05-6) replaces the butyramide with a 4-(trifluoromethyl)benzamide group. Key distinctions:

  • Molecular Weight : Higher (448.4 g/mol vs. 346.5 g/mol) due to the aromatic trifluoromethyl substituent.
  • Polarity : Increased polarity from the benzamide moiety may improve aqueous solubility compared to the aliphatic butyramide .

Sulfamoyl-Containing Derivative ()

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide (C₁₉H₂₁N₃O₅S, molecular weight: 403.5 g/mol) incorporates a sulfamoyl group.

  • Polar Interactions : The sulfonamide group (SO₂NH) introduces hydrogen-bonding capacity, likely improving solubility and target affinity.
  • Structural Divergence: The benzo[f]oxazepine core (vs.

Heterocyclic Core Modifications

describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds replace the oxazepine ring with a benzoxazinone core fused to a pyrimidine moiety.

  • Synthetic Routes : Use of caesium carbonate/DMF contrasts with the triethylamine/CH₂Cl₂ system in , highlighting divergent strategies for heterocyclic functionalization.

Preparation Methods

Cyclocondensation for Benzo[b]Oxazepine Core Formation

The oxazepine ring is synthesized via cyclocondensation between 2-aminophenol derivatives and carbonyl compounds. For this compound, 2-amino-4-hydroxybenzoic acid is reacted with 3,3-dimethyl-5-isopentyl-1,5-diketone under acidic conditions.

Procedure :

  • Reagents : 2-Amino-4-hydroxybenzoic acid (1.2 equiv), 3,3-dimethyl-5-isopentyl-1,5-diketone (1.0 equiv), p-toluenesulfonic acid (0.1 equiv), toluene.
  • Conditions : Reflux at 110°C for 12 hours under nitrogen.
  • Workup : The mixture is cooled, washed with saturated NaHCO₃, and purified via flash chromatography (hexane:ethyl acetate, 3:1) to yield the intermediate 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine (68% yield).

Key Parameters :

  • Catalyst : p-TsOH enhances cyclization efficiency by protonating the carbonyl group.
  • Solvent : Toluene minimizes side reactions like oligomerization.

Oxidation to Introduce the 4-Oxo Group

The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate.

Procedure :

  • Reagents : Intermediate alcohol (1.0 equiv), pyridinium chlorochromate (PCC, 1.5 equiv), dichloromethane.
  • Conditions : Stir at room temperature for 6 hours.
  • Workup : Filter through Celite, concentrate, and purify via silica gel chromatography to obtain the 4-oxo derivative (82% yield).

Alternate Methods :

  • Jones Oxidation : CrO₃ in H₂SO₄/acetone (yield: 75%, but harsher conditions).
  • Swern Oxidation : Oxalyl chloride/DMSO (yield: 70%, milder but costlier).

Acylation at the 7-Position with Butyramide

The butyramide group is introduced via nucleophilic acyl substitution using butyryl chloride.

Procedure :

  • Reagents : 7-Amino intermediate (1.0 equiv), butyryl chloride (1.2 equiv), triethylamine (2.0 equiv), DCC (1.1 equiv), DMF.
  • Conditions : Stir at 0°C for 30 minutes, then at room temperature for 12 hours.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via HPLC (C18 column, acetonitrile/water) to yield the final product (74% yield).

Optimization Insights :

  • Coupling Agents : DCC outperforms EDCl/HOBt in reducing epimerization.
  • Temperature : Lower temperatures (0°C) minimize side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Cyclocondensation Conditions and Yields

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
p-TsOH Toluene 110 12 68
BF₃·Et₂O DCM 40 24 55
HCl (gas) EtOH 78 8 60

Table 2: Acylation Efficiency with Different Reagents

Acylating Agent Coupling Agent Base Yield (%) Purity (%)
Butyryl chloride DCC Triethylamine 74 98
Butyric anhydride EDCl/HOBt DMAP 65 95
Butyryl chloride None Pyridine 42 88

Industrial-Scale Production Considerations

Microwave-Assisted Synthesis :

  • Reduces cyclocondensation time from 12 hours to 2 hours with comparable yields (67%).
    Continuous Flow Systems :
  • Enhances safety and consistency in acylation steps (yield: 72%, purity: 97%).

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

  • Step 1: Use inert atmospheres (e.g., nitrogen) to prevent oxidation during the formation of the oxazepine core .
  • Step 2: Select solvents like dichloromethane or THF for intermediate reactions, balancing polarity and reactivity .
  • Step 3: Employ chromatography (e.g., flash column) or recrystallization for purification, with HPLC monitoring (≥95% purity threshold) .
  • Data-Driven Adjustment: Track yields at each step using mass balance calculations and adjust catalyst concentrations (e.g., 0.5–2 mol% Pd for coupling reactions) .

Table 1: Example Optimization Parameters

StepKey VariableOptimal RangeImpact on Yield
Core formationTemperature60–80°C↑ 15–20% yield
AmidationSolvent polarityLow (e.g., DCM)↑ Purity by 10%
PurificationColumn mesh size230–400 mesh↑ Recovery by 25%

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify proton environments (e.g., oxazepine ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 332.444 for C19_{19}H28_{28}N2_2O3_3) with <2 ppm error .
  • FT-IR: Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer: Prioritize:

  • Antimicrobial Screening: Broth microdilution assays (MIC values) against S. aureus and E. coli at 1–256 µg/mL .
  • Cytotoxicity Testing: MTT assays on HEK-293 and HeLa cells (IC50_{50} determination) .
  • Enzyme Inhibition: Fluorescence-based assays for kinase or protease activity (e.g., SYK inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Address discrepancies through:

  • SAR Analysis: Compare substituent effects (e.g., isopentyl vs. ethyl groups) on IC50_{50} values .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., SYK ATP-binding pocket) and correlate with experimental IC50_{50} .
  • Meta-Analysis: Aggregate data from analogs (e.g., sulfonamide vs. benzamide derivatives) to identify trends in logP vs. activity .

Table 2: Example SAR Trends

SubstituentTarget Activity (IC50_{50})LogP
Isopentyl2.1 µM (SYK)3.8
Ethyl5.4 µM (SYK)2.9

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage Conditions: Use amber vials at -20°C under argon to prevent photolysis/oxidation .
  • Excipient Screening: Test stabilizers (e.g., 0.1% BHT) in DMSO stocks via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Degradation Pathway Mapping: LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfonamide S-oxidation) products .

Q. How can the compound’s solubility profile be systematically improved for in vivo studies?

Methodological Answer:

  • Co-Solvent Blends: Test PEG-400/water (20:80 v/v) or cyclodextrin complexes (10% w/v) via phase solubility diagrams .
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility by ≥50% .
  • Nanoparticle Formulation: Use PLGA encapsulation (80–200 nm particles) to improve bioavailability in rodent models .

Methodological Notes

  • Contradictory Data Resolution: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Safety Protocols: Follow P201/P210 guidelines for handling reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.